

N-Phenylisonicotinamide and its Derivatives: A Technical Guide to Their Biological Activity

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Compound of Interest

Compound Name: **N-Phenylisonicotinamide**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylisonicotinamide, a molecule featuring a pyridine ring connected to a phenyl group via an amide linkage, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, demonstrating potential as therapeutic agents in various disease areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of **N-Phenylisonicotinamide** and its derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and fungicidal properties. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Synthesis of N-Phenylisonicotinamide Derivatives

A general and efficient method for the synthesis of **N-phenylisonicotinamide** derivatives involves the coupling of a carboxylic acid with an amine. A common approach is the one-pot transformation of cyclic 1,3-dicarbonyls with N-(isonicotinoyl)glycine and one-carbon synthons in acetic anhydride.^[1] Another established method is the reaction of isonicotinoyl chloride with a substituted aniline in the presence of a base like triethylamine in a suitable solvent such as acetonitrile.^[2] Furthermore, N-phenylsulfonylisonicotinamide derivatives can be synthesized from aniline, the simplest aromatic amine.^[3]

Biological Activities and Quantitative Data

N-Phenylisonicotinamide derivatives have demonstrated a wide range of biological activities. The following sections summarize the key findings and present quantitative data in structured tables for comparative analysis.

Anticancer Activity

Derivatives of **N-Phenylisonicotinamide** have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Nicotinamide Phosphoribosyltransferase (NAMPT).

One study highlighted a series of novel N-phenylsulfonylnicotinamide derivatives as potential EGFR tyrosine kinase (TK) inhibitors. Among them, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (compound 10) exhibited potent inhibitory activity against EGFR TK and antiproliferative activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 0.09 μM and 0.07 μM, respectively.[4]

Other nicotinamide derivatives have also shown promising anticancer activities. For instance, compound 7t, a flavonoid-based amide derivative, displayed the most potent antiproliferation activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 with an IC₅₀ value of 1.76 ± 0.91 μM.[5] Another derivative, 7u, showed broad activity against MCF-7 and HCC1937 breast cancer cell lines with IC₅₀ values of 2.49 ± 0.44 μM and 2.07 ± 1.06 μM, respectively.[5]

Derivative	Cancer Cell Line	IC50 (μM)	Reference
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide	MCF-7	0.07	[4]
Compound 7t (flavonoid-based amide)	MDA-MB-231	1.76 ± 0.91	[5]
Compound 7u (flavonoid-based amide)	MCF-7	2.49 ± 0.44	[5]
Compound 7u (flavonoid-based amide)	HCC1937	2.07 ± 1.06	[5]
Compound 7x (flavonoid-based amide)	HepG2	1.86 ± 0.35	[5]
Compound 7x (flavonoid-based amide)	A549	2.44 ± 0.55	[5]
Compound 10 (nicotinamide derivative)	HCT-116	15.40	[2]
Compound 10 (nicotinamide derivative)	HepG-2	9.80	[2]
Compound 7 (nicotinamide derivative)	HCT-116	15.70	[2]
Compound 7 (nicotinamide derivative)	HepG-2	15.50	[2]

Compound 4d

(nicotinamide-based
diamide)

NCI-H460

 1.8 ± 0.2 [\[6\]](#)

Compound 4h

(nicotinamide-based
diamide)

NCI-H460

 2.1 ± 0.3 [\[6\]](#)

Compound 4c

(phenylthiazole
derivative)

SKNMC

 10.8 ± 0.08 [\[7\]](#)

Compound 4d

(phenylthiazole
derivative)

Hep-G2

 11.6 ± 0.12 [\[7\]](#)

Antimicrobial Activity

Several **N-Phenylisonicotinamide** derivatives have been evaluated for their antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Substituted phenylfuranylnicotinamidines have shown notable antimicrobial effects. For example, compounds 4a and 4b demonstrated excellent MIC values of 10 μ M against *Staphylococcus aureus*.[\[8\]](#) Another study on newly synthesized nicotinamides reported that compound NC 3 was particularly effective against *Pseudomonas aeruginosa* and *Klebsiella pneumoniae*, with complete growth inhibition at 0.032 mM.[\[9\]](#)

Derivative	Bacterial Strain	MIC (μ M)	Reference
Compound 4a (phenylfuranylnicotina midine)	Staphylococcus aureus	10	[8]
Compound 4b (phenylfuranylnicotina midine)	Staphylococcus aureus	10	[8]
Compound 4g (phenylfuranylnicotina midine)	Bacillus megaterium	10	[8]
Compounds 4c-i (phenylfuranylnicotina midines)	Escherichia coli	15	[8]
Compound NC 3 (nicotinamide derivative)	Pseudomonas aeruginosa	32	[9]
Compound NC 3 (nicotinamide derivative)	Klebsiella pneumoniae	32	[9]

Anti-inflammatory Activity

The anti-inflammatory potential of **N-Phenylisonicotinamide** derivatives has also been investigated. One isonicotinate derivative of meta-aminophenol (compound 5) exhibited exceptional in vitro anti-inflammatory activity with an IC₅₀ value of $1.42 \pm 0.1 \mu\text{g/mL}$, which was eight times more potent than the standard drug ibuprofen ($\text{IC}_{50} = 11.2 \pm 1.9 \mu\text{g/mL}$).[10][11] Another study reported that nicotinamide and certain N-substituted benzamides provided dose-dependent inhibition of lipopolysaccharide-induced TNF- α production in mice, with effective doses in the range of 10-500 mg/kg.[12] Furthermore, a newly synthesized molecule incorporating a nicotinoyl moiety demonstrated significant anti-inflammatory activity in various experimental models, comparable to ibuprofen.[13]

Derivative	Assay	IC50 / Effective Dose	Reference
Isonicotinate of meta-aminophenol (Compound 5)	In vitro ROS inhibition	1.42 ± 0.1 µg/mL	[10] [11]
Nicotinamide	In vivo LPS-induced TNF- α inhibition	10-500 mg/kg	[12]
Metoclopramide (MCA)	In vivo LPS-induced TNF- α inhibition	10-500 mg/kg	[12]
3-Chloroprocainamide (3-CPA)	In vivo LPS-induced TNF- α inhibition	10-500 mg/kg	[12]

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives have emerged as promising antifungal agents, particularly against plant pathogenic fungi. In vivo bioassays against cucumber downy mildew (*Pseudoperonospora cubensis*) revealed that compounds 4a and 4f had excellent fungicidal activities with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. These values were superior to the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L).[14][15]

A series of N'-phenylisonicotinohydrazides also demonstrated broad-spectrum antifungal activity. Compounds A1-6 and A1-22 were particularly potent, with EC50 values below 1.0 µg/mL against a majority of the tested fungi. Another study identified 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) as a highly active compound against *Candida albicans* SC5314, with a MIC value of 0.25 µg/mL.

Derivative	Fungal Pathogen	EC50 / MIC	Reference
Compound 4a (N-(thiophen-2-yl)nicotinamide)	Pseudoperonospora cubensis	4.69 mg/L	[14][15]
Compound 4f (N-(thiophen-2-yl)nicotinamide)	Pseudoperonospora cubensis	1.96 mg/L	[14][15]
Compound A1-6 (N'-phenylisonicotinohydr azide)	Various phytopathogenic fungi	< 1.0 µg/mL	
Compound A1-22 (N'-phenylisonicotinohydr azide)	Various phytopathogenic fungi	< 1.0 µg/mL	[16]
Compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide)	Candida albicans SC5314	0.25 µg/mL	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **N-Phenylisonicotinamide** derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG2)
- Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

- **N-Phenylisonicotinamide** derivatives (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours to allow for cell attachment.[\[7\]](#)
- Compound Treatment: Prepare serial dilutions of the **N-Phenylisonicotinamide** derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[17\]](#)
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.[\[7\]](#)
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Materials:

- Bacterial strains (e.g., *S. aureus*, *E. coli*, *P. aeruginosa*)
- Mueller-Hinton Broth (MHB)
- **N-Phenylisonicotinamide** derivatives (dissolved in DMSO)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

- Compound Dilution: Prepare serial twofold dilutions of the **N-Phenylisonicotinamide** derivatives in MHB directly in the 96-well plates.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Materials:

- Wistar rats or Swiss mice
- **N-Phenylisonicotinamide** derivatives
- Carrageenan solution (1% in saline)
- Pletismometer
- Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

- Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- Compound Administration: Administer the **N-Phenylisonicotinamide** derivatives orally or intraperitoneally to the test groups of animals. The control group receives the vehicle, and the positive control group receives the standard drug.[18]
- Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[18]
- Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

In Vivo Fungicidal Assay Against Cucumber Downy Mildew

This protocol details the evaluation of fungicidal activity against a common plant pathogen in a greenhouse setting.

Materials:

- Cucumber seedlings (at the two-leaf stage)
- Pseudoperonospora cubensis spores
- N-(thiophen-2-yl) nicotinamide derivatives
- Commercial fungicides (e.g., diflumetorim, flumorph)
- Spraying equipment

Procedure:

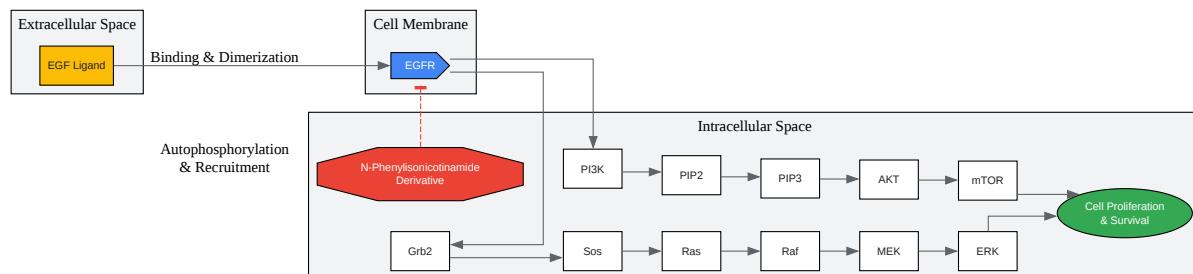
- Compound Preparation: Prepare solutions of the test compounds and commercial fungicides at various concentrations in a suitable solvent (e.g., acetone or DMSO) and dilute with water containing a surfactant.
- Application: Spray the cucumber seedlings with the prepared solutions until runoff.
- Inoculation: After the sprayed solutions have dried, inoculate the seedlings with a suspension of *P. cubensis* spores.
- Incubation: Place the inoculated seedlings in a growth chamber with controlled temperature, humidity, and light conditions to allow for disease development.
- Disease Assessment: After a set incubation period (e.g., 7-10 days), visually assess the disease severity on the leaves of each plant.
- Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control. Determine the EC50 value (the effective concentration that provides 50% disease control).[15]

Signaling Pathways and Mechanisms of Action

The biological activities of **N-Phenylisonicotinamide** derivatives are attributed to their interaction with various cellular targets and signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.^[5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Dysregulation of EGFR signaling is a hallmark of many cancers. Certain N-phenylsulfonylnicotinamide derivatives act as inhibitors of EGFR tyrosine kinase, blocking the autophosphorylation and subsequent downstream signaling, thereby inhibiting cancer cell growth.^[4]



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Caption: EGFR Signaling Pathway and Inhibition by **N-Phenylisonicotinamide** Derivatives.

NF-κB Signaling Pathway

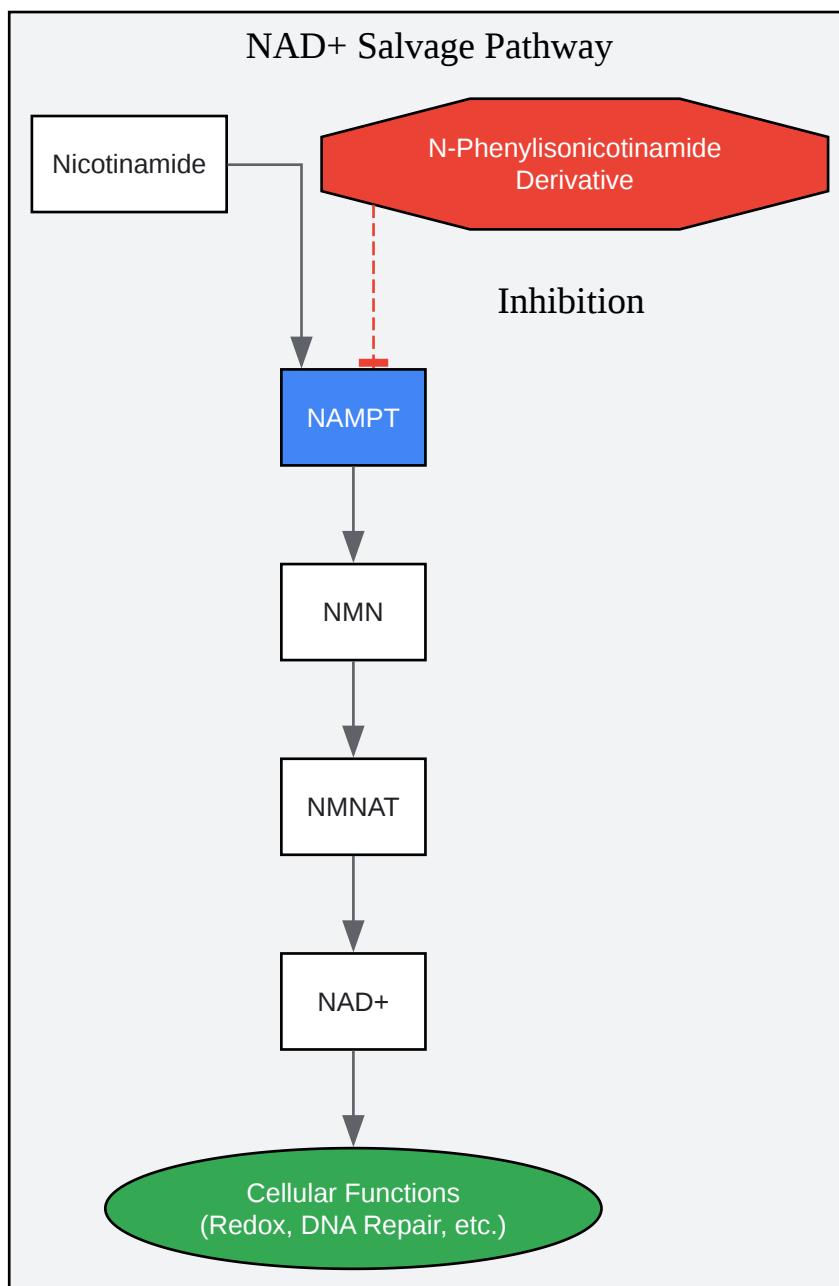
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a key regulator of the

inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some nicotinamide derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects.[\[12\]](#)

Caption: NF-κB Signaling Pathway and its Inhibition by Nicotinamide Derivatives.

NAMPT and the NAD⁺ Salvage Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis. NAD⁺ is a crucial coenzyme for cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair. Many cancer cells exhibit high levels of NAMPT and are dependent on this pathway for their survival. Therefore, NAMPT is an attractive target for cancer therapy. Certain **N-Phenylisonicotinamide** derivatives may act as inhibitors of NAMPT, leading to NAD⁺ depletion and subsequent cancer cell death.

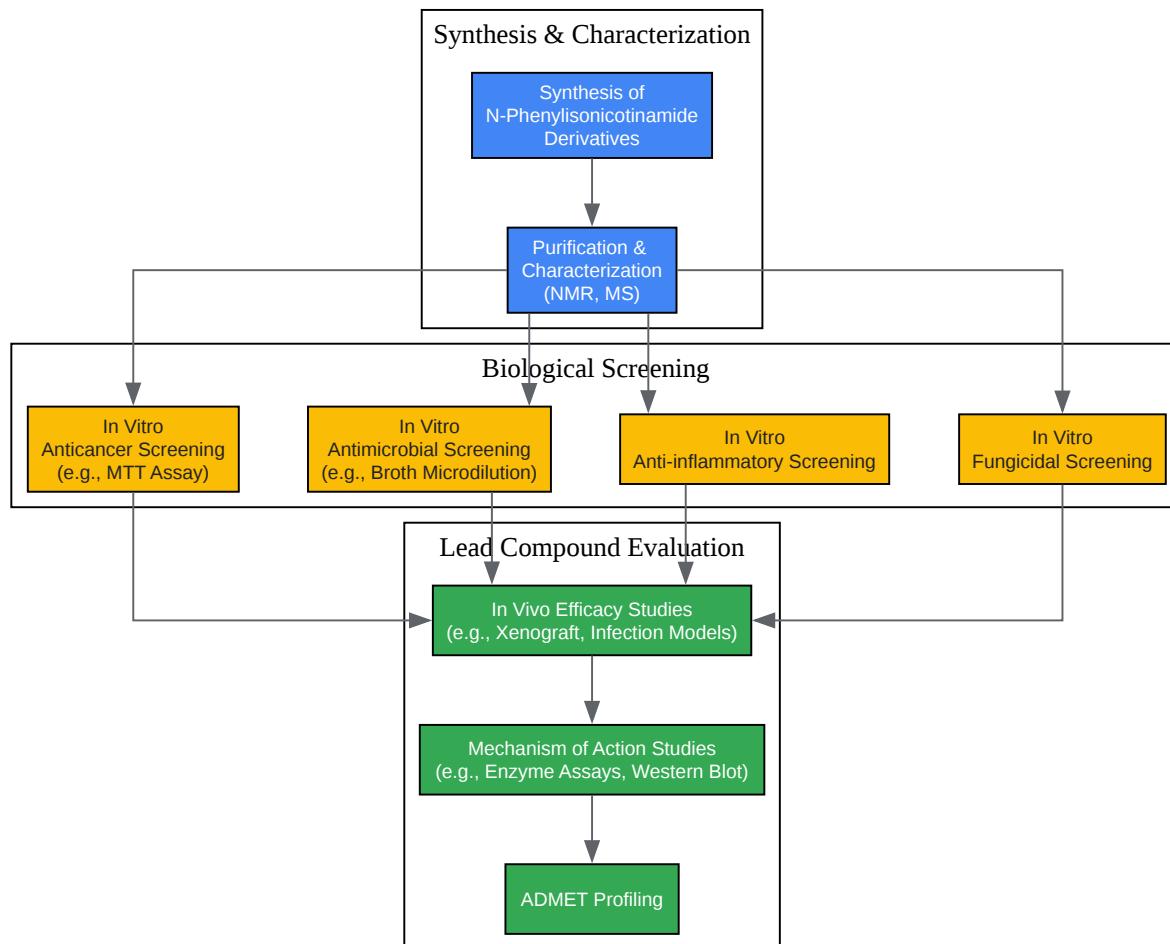


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Caption: The NAD⁺ Salvage Pathway and Inhibition of NAMPT.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and initial evaluation of the biological activity of novel **N-Phenylisonicotinamide** derivatives.

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Caption: General Experimental Workflow for **N-Phenylisonicotinamide** Derivatives.

Conclusion

N-Phenylisonicotinamide and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial,

anti-inflammatory, and fungicidal assays underscores their potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery and development. Further investigation into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these versatile molecules into clinical applications.

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